Hyponine E
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Overview
Description
Hyponine E is a sesquiterpene alkaloid isolated from the plant Tripterygium hypoglaucum . It is known for its complex structure and significant biological activities. The compound has a molecular formula of C45H48N2O19 and a molecular weight of 920.866 g/mol . This compound is characterized by its macrolide structure, which includes a polyester sesquiterpene and various pyridine dicarboxylic acids .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Hyponine E is intricate due to its complex structure. The synthetic route typically involves multiple steps, including the formation of the macrolide ring and the attachment of pyridine dicarboxylic acids. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods: Industrial production of this compound is primarily achieved through extraction from Tripterygium hypoglaucum. The extraction process involves the use of solvents to isolate the compound from the plant material, followed by purification steps to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Hyponine E undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can occur at specific positions on the macrolide ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct biological activities .
Scientific Research Applications
Hyponine E has a wide range of scientific research applications:
Chemistry: It is used as a reference compound for studying sesquiterpene alkaloids and their derivatives.
Biology: this compound is studied for its role in plant metabolism and its interactions with other biological molecules.
Medicine: The compound exhibits significant pharmacological activities, including anti-inflammatory, immunosuppressive, and cytotoxic effects.
Mechanism of Action
The mechanism of action of Hyponine E involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Hyponine B: Similar in structure but lacks one acetyl group compared to Hyponine E.
Macroregelines: A group of macrolide sesquiterpene pyridine alkaloids with similar biological activities.
Uniqueness of this compound: this compound stands out due to its unique combination of biological activities and its complex macrolide structure. Its ability to modulate multiple biological pathways makes it a valuable compound for scientific research and potential therapeutic applications .
Properties
IUPAC Name |
[(1S,3R,17S,18R,19R,20R,21S,22R,23R,24R,25S)-18,19,21-triacetyloxy-20-(acetyloxymethyl)-24-(furan-2-carbonyloxy)-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-22-yl] pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H48N2O19/c1-21-22(2)38(52)65-35-33(60-24(4)49)37(62-26(6)51)44(20-58-23(3)48)36(61-25(5)50)32(63-39(53)27-12-9-15-46-18-27)30-34(64-41(55)29-14-11-17-57-29)45(44,43(35,8)56)66-42(30,7)19-59-40(54)28-13-10-16-47-31(21)28/h9-18,21-22,30,32-37,56H,19-20H2,1-8H3/t21?,22?,30-,32-,33+,34-,35+,36-,37+,42+,43+,44-,45+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMRSIAJYXABCTQ-IWYQQVOHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(=O)OC2C(C(C3(C(C(C4C(C3(C2(C)O)OC4(COC(=O)C5=C1N=CC=C5)C)OC(=O)C6=CC=CO6)OC(=O)C7=CN=CC=C7)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C(C(=O)O[C@H]2[C@@H]([C@@H]([C@]3([C@@H]([C@@H]([C@@H]4[C@H]([C@@]3([C@@]2(C)O)O[C@]4(COC(=O)C5=C1N=CC=C5)C)OC(=O)C6=CC=CO6)OC(=O)C7=CN=CC=C7)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H48N2O19 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
920.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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